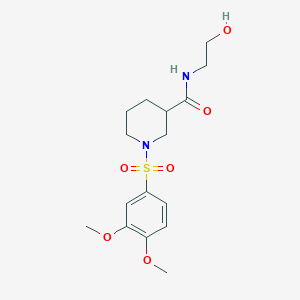![molecular formula C24H18FNO4 B11131084 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 5271-11-4](/img/structure/B11131084.png)
1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
- Conditions: Palladium catalysts, appropriate ligands, and solvents like DMF or toluene.
Attachment of the Furan-2-ylmethyl Group:
- This step may involve nucleophilic substitution or addition reactions.
- Conditions: Mild bases, solvents like THF or DCM.
Industrial Production Methods: Industrial production would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan and pyrrole moieties.
- Common reagents: KMnO₄, H₂O₂, or other peroxides.
-
Reduction:
- Reduction reactions can target the carbonyl groups or the aromatic rings.
- Common reagents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
-
Substitution:
- Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl ring.
- Common reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidation may yield quinone derivatives.
- Reduction could produce alcohols or fully saturated rings.
- Substitution reactions can introduce various functional groups, modifying the compound’s properties.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique electronic properties due to the combination of fluorine, furan, and chromeno-pyrrole structures.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
- Explored for use in sensors and other electronic devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Chromeno-Pyrrole Core:
- Starting with a suitable chromene derivative, the core structure can be formed through cyclization reactions.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Mécanisme D'action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the furan and chromeno-pyrrole moieties contribute to the overall molecular stability and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-chromeno[2,3-c]pyrrole-3,9-dione (without dimethyl groups).
- 1-(2-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole (without the dione group).
Uniqueness:
- The presence of both fluorophenyl and furan-2-ylmethyl groups in conjunction with the chromeno-pyrrole core makes this compound unique.
- The dimethyl groups at positions 6 and 7 can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Propriétés
Numéro CAS |
5271-11-4 |
|---|---|
Formule moléculaire |
C24H18FNO4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18FNO4/c1-13-10-17-19(11-14(13)2)30-23-20(22(17)27)21(16-7-3-4-8-18(16)25)26(24(23)28)12-15-6-5-9-29-15/h3-11,21H,12H2,1-2H3 |
Clé InChI |
MIRAQJVUKXIPQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[({1-[(2,5-dimethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11131003.png)
![trans-4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11131005.png)
![6-chloro-3,4-dimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one](/img/structure/B11131008.png)
![2-{[3-(3,4-Dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11131020.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11131024.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11131029.png)
![3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one](/img/structure/B11131032.png)
![1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11131039.png)
![1-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11131045.png)
![(2Z)-2-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11131056.png)
![N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11131063.png)

![N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11131070.png)
